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molecular formula C11H12BrN3 B8483959 6-Bromo-2-pyrrolidin-2-yl-1H-benzoimidazole

6-Bromo-2-pyrrolidin-2-yl-1H-benzoimidazole

Cat. No. B8483959
M. Wt: 266.14 g/mol
InChI Key: PLYWSAKJBMMUMD-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

Prepared by the same method as (1-{2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester but using 6-bromo-2-pyrrolidin-2-yl-1H-benzoimidazole as the substrate. 193 mg crude solid were used for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude solid
Quantity
193 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:28])[NH:4][CH:5]([C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[NH:17][C:18]([C:21]2C=CC(Br)=CC=2)=[CH:19][N:20]=1)=[O:10])[CH:6]([CH3:8])[CH3:7].[Br:29][C:30]1C=CC2N=C(C3CCCN3)N[C:34]=2[CH:43]=1>>[CH3:1][O:2][C:3](=[O:28])[NH:4][CH:5]([C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[NH:17][C:18]2[CH:21]=[C:30]([Br:29])[CH:43]=[CH:34][C:19]=2[N:20]=1)=[O:10])[CH:6]([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC(C(C)C)C(=O)N1C(CCC1)C=1NC(=CN1)C1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(NC(=N2)C2NCCC2)C1
Step Three
Name
crude solid
Quantity
193 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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